Ramatroban
Overview
Description
Ramatroban is a pharmacological compound known for its role as a thromboxane receptor antagonist and a DP2 receptor antagonist . It is primarily used in the treatment of coronary artery disease and asthma . Developed by Bayer AG, this compound has been marketed under the trade name Baynas in Japan .
Mechanism of Action
Target of Action
Ramatroban primarily targets the Prostaglandin D2 receptor 2 (DP2) and the Thromboxane A2 receptor (TP) . These receptors play a crucial role in inflammatory responses and thrombosis, respectively .
Mode of Action
This compound acts as a dual antagonist for the DP2 and TP receptors . By blocking these receptors, this compound inhibits the pro-inflammatory and prothrombotic effects of Prostaglandin D2 (PGD2) and Thromboxane A2 (TxA2), respectively .
Biochemical Pathways
This compound’s action on the DP2 and TP receptors affects several biochemical pathways. It inhibits the release of pro-inflammatory cytokines, the activation of Th cells (Th1 and Th17), and the recruitment of immune cells . It also reduces the expression of pro-inflammatory genes . Furthermore, it mitigates the thromboinflammatory dysregulation seen in conditions like COVID-19 .
Pharmacokinetics
It’s known that this compound is orally bioavailable , suggesting good absorption. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
This compound’s antagonistic action on DP2 and TP receptors leads to a reduction in inflammation and thrombosis . It has been observed to improve vascular responsiveness, inhibit endothelial surface expression of ICAM-1 and VCAM-1, inhibit MCP-1 expression in response to TNF-α or platelet activating factor, and inhibit macrophage infiltration . In COVID-19 patients, it has been reported to lead to rapid improvement in oxygen saturation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of the SARS-CoV-2 virus can stimulate the production of PGD2 and TxA2, which are the targets of this compound . Therefore, the presence of this virus could potentially enhance the drug’s efficacy.
Biochemical Analysis
Biochemical Properties
Ramatroban plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is classified as an organic anion . The metabolism of this compound is mediated by both oxidation and glucuronidation, yielding hydrophilic metabolites predominantly excreted via the biliary/fecal route .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits dose-proportional oral exposure, no accumulation or inhibition of metabolism, and incomplete bioavailability as a result of presystemic metabolism in rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues .
Preparation Methods
The synthesis of Ramatroban involves several steps, starting with the preparation of the core structure, which includes a tetrahydrocarbazole moiety. The synthetic route typically involves the following steps:
Formation of the Tetrahydrocarbazole Core: This step involves the cyclization of appropriate precursors to form the tetrahydrocarbazole structure.
Introduction of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group is introduced through a sulfonylation reaction.
Formation of the Propanoic Acid Moiety:
Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Ramatroban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines and alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the fluorophenylsulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ramatroban has a wide range of scientific research applications:
Medicine: It is used in the treatment of coronary artery disease and asthma.
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tetrahydrocarbazole derivatives.
Comparison with Similar Compounds
Ramatroban is unique in its dual antagonistic action on thromboxane and DP2 receptors. Similar compounds include:
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) that also exhibits thromboxane receptor antagonism.
L-670596: Another thromboxane receptor antagonist with similar pharmacological properties.
Compared to these compounds, this compound’s dual action on both thromboxane and DP2 receptors makes it particularly effective in treating conditions involving both inflammation and thrombosis .
Properties
IUPAC Name |
3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXDSHIEDAPSSA-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046685 | |
Record name | Ramatroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116649-85-5 | |
Record name | Ramatroban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116649-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramatroban [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116649855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramatroban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13036 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramatroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ramatroban | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMATROBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1ALI72U6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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